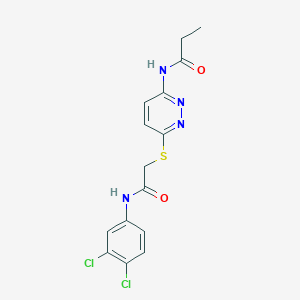![molecular formula C24H18N12Ru B2745356 [Ru(bpm)3][Cl]2, AldrichCPR CAS No. 65034-88-0](/img/structure/B2745356.png)
[Ru(bpm)3][Cl]2, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ru(bpm)3][Cl]2, also known as Dichlorotris(2,2′-bipyrimidine-N1,N1′)ruthenium(II) or Tris(2,2′-bipyrimide)ruthenium(II) dichloride, is a compound with the empirical formula C24H18Cl2N12Ru . It is used as a photoredox catalyst in direct methoxycyclization reactions .
Molecular Structure Analysis
The molecular structure of [Ru(bpm)3][Cl]2 consists of three 2,2’-bipyrimidine ligands coordinated to a central ruthenium atom, along with two chloride ions . The molecular weight of the compound is 646.46 .Chemical Reactions Analysis
[Ru(bpm)3][Cl]2 is used as a photoredox catalyst in direct methoxycyclization reactions . Photoredox catalysis involves the absorption of light by a photocatalyst, which can then participate in redox reactions.Physical and Chemical Properties Analysis
[Ru(bpm)3][Cl]2 is a powder with a melting point greater than 300 °C . Its SMILES string is C1(C2=NC=CC=N2)=NC=CC=N1.C3(C4=NC=CC=N4)=NC=CC=N3.C5(C6=NC=CC=N6)=NC=CC=N5.[Cl-].[Cl-].[Ru+2] .Wissenschaftliche Forschungsanwendungen
Electrogenerated Chemiluminescence (ECL)
[Ru(bpm)3][Cl]2 plays a significant role in the field of electrogenerated chemiluminescence (ECL). It is involved in reactions that lead to light emission, which is critical in various analytical applications. A notable example is the reaction of Ru(bpy)3(2+) with tri-n-propylamine (TPrA), which produces Ru(bpy)3(2+) and light emission. This process has been extensively studied and utilized in different bioanalytical applications (Miao, Choi, & Bard, 2002).
Applications in Bioanalysis
The electrochemiluminescence (ECL) of Ru(bpy)3 has been extensively researched for bio-related applications. Its use in constructing effective bioassays, including DNA, immunoassay, and functional nucleic acid sensors, is particularly noteworthy. This aspect highlights the compound's versatility and importance in modern bioanalytical chemistry (Wei & Wang, 2011).
Photochemistry and Photophysics
Studies on Ru(bpy)32+ and related systems, including bimolecular energy and electron-transfer processes, have provided insights into the tuning of excited state properties by changing ligands. These studies have applications in the development of artificial fireflies and molecular-level wires for energy and electron transfer (Balzani & Juris, 2001).
Chemiluminescent Reagent in Flow Streams
Ru(bpy)3 has been evaluated as a chemiluminescent reagent in flow streams. Its use in detecting various analytes, including amino acids, peptides, and NADH, demonstrates its potential in analytical chemistry applications (Lee & Nieman, 1995).
Detection of Amino Acids
[Ru(bPY)(2)dcb]Cl-2 monolayers have been utilized for the detection of amino acids. This application underscores the compound's utility in high-throughput quantitation, showing potential for integration with other techniques like FIA or LC systems (Dennany, O'Reilly, Keyes, & Forster, 2006).
ECL Detection in Analytical Chemistry
One-step synthesis of Ru(bpy)3Cl2-immobilized silica nanoparticles has been reported for use in ECL detection, demonstrating the compound's application in enhancing ECL signals and providing a linear range for detection of certain chemicals (Qian & Yang, 2007).
Catalysis and Water Oxidation
Ru(bpy)(tpy)H2O has been analyzed for its role in catalytic water oxidation. The findings from this research contribute to the understanding of catalytic mechanisms in water splitting, a significant area in modern chemistry (Pushkar, Moonshiram, Purohit, Yan, & Alperovich, 2014).
Wirkmechanismus
Target of Action
The primary target of [Ru(bpm)3][Cl]2, AldrichCPR is the methoxycyclization reactions . It acts as a photoredox catalyst in these reactions .
Mode of Action
This compound interacts with its targets through photoredox catalysis . Upon exposure to light, it can effectively catalyze single-electron-transfer (SET) processes . This interaction leads to changes in the methoxycyclization reactions, enabling them to proceed efficiently .
Biochemical Pathways
The compound affects the methoxycyclization pathways . The downstream effects of this interaction include the efficient production of methoxycyclization products .
Result of Action
The molecular effect of this compound’s action is the facilitation of methoxycyclization reactions
Action Environment
The action of this compound is influenced by environmental factors such as light exposure . As a photoredox catalyst, its activity, efficacy, and stability are directly related to the presence and intensity of light .
Zukünftige Richtungen
The use of [Ru(bpm)3][Cl]2 in photoredox catalysis represents an exciting area of research, particularly in the field of synthetic organic chemistry . Future work may explore new reactions facilitated by this catalyst, potentially leading to more efficient and sustainable chemical synthesis processes.
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNMJRXSLLELA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N12Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)



![1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2745284.png)

![N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2745286.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)
![N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2745295.png)
![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
